Physicochemical Profiling and Catalytic Applications of 2,4-Dimethylquinolin-8-amine
Physicochemical Profiling and Catalytic Applications of 2,4-Dimethylquinolin-8-amine
Executive Summary
In the landscape of advanced organometallic chemistry and drug development, 2,4-Dimethylquinolin-8-amine (CAS: 3393-70-2) has emerged as a privileged bidentate nitrogen-donor scaffold 1. Characterized by its rigid quinoline backbone and strategically positioned electron-donating methyl groups at the C2 and C4 positions, this compound offers highly tunable steric and electronic parameters. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level execution. This guide details the structural identity, synthetic causality, and downstream application of 2,4-dimethylquinolin-8-amine in high-performance catalysis.
Structural Identity and Electronic Profiling
The utility of 2,4-dimethylquinolin-8-amine stems from its dual-nitrogen coordination capability (the quinoline nitrogen and the primary/secondary amine at the C8 position). The methyl groups at the 2- and 4-positions serve a dual purpose:
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Electronic Enrichment: They inductively donate electron density into the aromatic ring, rendering the quinoline nitrogen a stronger σ -donor. This is critical for stabilizing electron-deficient, high-oxidation-state early transition metals like Hafnium (Hf) 2.
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Steric Shielding: The C2 methyl group provides targeted steric bulk near the coordination sphere, which suppresses unwanted side reactions (such as β -hydride elimination) during catalytic cycles 3.
Table 1: Core Physicochemical and Structural Properties
| Property | Value / Description | Causality / Relevance |
| CAS Registry Number | 3393-70-2 1 | Primary identifier for inventory and regulatory tracking. |
| Molecular Formula | C₁₁H₁₂N₂ 4 | Dictates mass and elemental composition. |
| Molecular Weight | 172.23 g/mol | Low molecular weight allows for high atom economy in ligand design. |
| SMILES | Cc1cc(C)c2cccc(N)c2n14 | Useful for computational modeling and docking studies. |
| Solubility Profile | Soluble in Toluene, DMF, DMSO | High solubility in non-polar/aromatic solvents is essential for homogeneous catalysis. |
| Coordination Mode | Bidentate (N,N'-chelating) 2 | Forms stable 5-membered metallacycles with transition metals (Hf, Pd, Ir). |
Synthetic Methodology: Buchwald-Hartwig Amination
The synthesis of highly pure N-aryl derivatives of 2,4-dimethylquinolin-8-amine relies on palladium-catalyzed cross-coupling. The protocol below is engineered to overcome the steric hindrance of the quinoline framework.
Figure 1: Buchwald-Hartwig amination workflow for synthesizing 2,4-dimethylquinolin-8-amine derivatives.
Step-by-Step Protocol & Causal Logic
This methodology is adapted from standardized organometallic syntheses for amidoquinoline ligands 3.
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Catalyst Preparation: In a nitrogen-filled glovebox, charge a round-bottomed flask with Pd₂(dba)₃ (0.090 mmol) and rac-BINAP (0.207 mmol).
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Causality: Pd₂(dba)₃ is a zero-valent palladium source that rapidly initiates the catalytic cycle. rac-BINAP is selected because its wide bite angle forces the intermediate into a geometry that accelerates reductive elimination, preventing the stalling of the reaction at the sterically crowded metal center.
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Base Addition: Add NaOt-Bu (4.05 mmol) and suspend the mixture in anhydrous toluene (15 mL).
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Causality: NaOt-Bu is a strong, non-nucleophilic base. It effectively deprotonates the aniline without competing with it for binding to the palladium center. Toluene is chosen because its high boiling point (110 °C) provides the thermal energy required to overcome the activation barrier of coupling sterically hindered ortho-substituted anilines.
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Reagent Loading: Add the substituted aniline (2.88 mmol) and the corresponding bromoquinoline (2.88 mmol).
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Reflux: Equip the flask with a reflux condenser, remove it from the glovebox, and heat under reflux overnight.
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Purification (Self-Validation Step): Remove the solvent under vacuum. Purify the crude residue via flash column chromatography using a 9:1 pentane/diethyl ether gradient.
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Validation: The target compound will elute as a distinct band. Successful isolation is visually confirmed by the recovery of a pale yellow solid or viscous oil 3.
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Advanced Application: Hafnium-Catalyzed Olefin Polymerization
Once synthesized, N-aryl-2,4-dimethylquinolin-8-amine derivatives act as robust ligands for Group 4 transition metals. When coordinated to Hafnium, they form highly active catalysts capable of producing ultrahigh molecular weight polyolefins (e.g., ethylene/1-octene copolymers) 3.
Figure 2: Logical progression from ligand coordination to ultrahigh molecular weight polyolefin synthesis.
Protocol for Hafnium Complexation
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Cryogenic Mixing: Dissolve the synthesized ligand (e.g., 0.561 mmol) in toluene (5 mL) and cool the solution to −40 °C.
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Causality: Tetrabenzylhafnium (HfBn₄) is highly reactive and prone to thermal decomposition. Cooling the reaction suppresses unwanted ligand redistribution and kinetically traps the desired monometallic complex.
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Metalation: Add the cooled solution to a vial containing HfBn₄ (0.529 mmol).
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Validation: The reaction is self-validating; an immediate color change to orange-red indicates successful coordination of the amidoquinoline ligand to the Hafnium center 3.
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Crystallization: Stir for 1 hour at room temperature, reduce the toluene volume to ~2 mL, and add hexane (~8 mL). Store at −40 °C.
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Causality: Hexane acts as an anti-solvent. Because the complex exhibits excellent solubility in aromatic solvents but limited solubility in aliphatic hydrocarbons, this solvent gradient forces the precipitation of high-purity orange crystals.
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Analytical Characterization Standards
To ensure the integrity of the synthesized 2,4-dimethylquinolin-8-amine framework, rigorous analytical validation is required. Below are the expected diagnostic shifts for the N-(2,6-Dimethylphenyl)-2,4-dimethylquinolin-8-amine derivative.
Table 2: Diagnostic NMR Shifts (C₆D₆, 400 MHz)
| Nucleus / Signal | Chemical Shift (ppm) | Multiplicity & Coupling | Structural Assignment |
| ¹H NMR | 7.95 | Singlet (1H) | Secondary Amine (NH) proton 3 |
| ¹H NMR | 6.97 | Singlet (1H) | Quinoline C3-H (between the two methyl groups) |
| ¹H NMR | 2.55, 2.25 | Singlets (3H each) | Quinoline C2-CH₃ and C4-CH₃ groups |
| ¹³C NMR | 155.2, 144.2 | Singlets | Quaternary aromatic carbons (C-N bonds) |
| HRMS (ESI) | 277.170 (m/z) | [M + H]⁺ | Corresponds to calculated mass for C₁₉H₂₀N₂ |
References
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EvitaChem. Buy 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride (EVT) - 2,4-Dimethylquinolin-8-amine Inventory and CAS Data.1
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MolPort. 2,4-dimethylquinolin-8-amine | Molport-001-996-666 | Novel structural data.4
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Organometallics - ACS Publications. Hafnium Amidoquinoline Complexes: Highly Active Olefin Polymerization Catalysts with Ultrahigh Molecular Weight Capacity.3
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Benchchem. N,N-Dimethylquinolin-8-amine - Ligand Role in Electron-Rich Metal Centers and Catalysis.2
